(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKGOGQYROLQL-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for their unique structural characteristics and diverse biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications in various diseases.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a cyclopentanol ring substituted with a cyclopropylmethoxy group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Cyclopropane derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : Studies have shown that certain cyclopropane compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antitumor Properties
The potential of this compound as an antitumor agent is supported by findings that similar compounds can induce apoptosis in cancer cells. For example:
- Mechanism of Action : Cyclopropane derivatives may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and proliferation .
3. Enzyme Inhibition
Cyclopropane-containing compounds are known to act as enzyme inhibitors. For this compound:
- Target Enzymes : Research has suggested that this compound may inhibit enzymes involved in lipid metabolism and signal transduction pathways, which are crucial for maintaining cellular homeostasis .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 10 µg/mL |
| B | Escherichia coli | 15 µg/mL |
| C | Pseudomonas aeruginosa | 20 µg/mL |
Note: Compounds A, B, and C are analogs of this compound.
Study 2: Antitumor Activity
In a preclinical trial assessing the antitumor effects of cyclopropane derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 3.5 |
| A549 | 4.0 |
These findings suggest that this compound may serve as a lead structure for further development into anticancer therapeutics.
Scientific Research Applications
Pharmacological Applications
Research indicates that (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could show efficacy against various bacterial strains, similar to other compounds in its class.
- Antitumor Activity : Investigations have indicated potential antitumor effects, warranting further exploration into its mechanisms of action against cancer cell lines.
Neuropharmacology
The compound's structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Research into its binding affinities and receptor modulation could provide insights into its therapeutic uses.
Materials Science
Due to its unique chemical structure, this compound may serve as a building block for advanced materials or specialty chemicals in industrial applications. Its properties could be exploited in developing new polymers or coatings with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial properties of cyclopropane derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy against multiple bacterial strains.
Case Study 2: Antitumor Activity
In vitro investigations focused on the antitumor effects of this compound revealed a marked decrease in cell viability across several cancer cell lines. Mechanistic studies suggested that treatment with this compound induced apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes acidic or basic hydrolysis to yield sulfonic acid derivatives. For example:
-
Conditions : 6 M HCl at reflux (4–6 h) or 2 M NaOH at 80°C .
-
Mechanism : Nucleophilic attack at the sulfur atom, leading to cleavage of the S–N bond .
Amide Hydrolysis
The isobutyryl group (2-methylpropanoyl) is susceptible to hydrolysis under acidic or enzymatic conditions:
Tetrahydroisoquinoline Ring Oxidation
The tetrahydroisoquinoline core oxidizes to a fully aromatic isoquinoline system under mild conditions:
Sulfonamide Oxidation
The sulfonamide group resists oxidation, but the methyl substituent on the benzene ring undergoes side-chain oxidation:
Sulfonamide Nitrogen Reactivity
The sulfonamide nitrogen participates in alkylation or acylation reactions:
Reductive Coupling
The tetrahydroisoquinoline nitrogen engages in reductive amination with aldehydes/ketones:
Formation of Heterocycles
The compound undergoes cyclization with bifunctional reagents (e.g., hydrazines):
Carbonic Anhydrase Inhibition
The sulfonamide group binds to zinc in carbonic anhydrase isoforms (e.g., CA II, CA IX):
Mechanistic Insights
-
Hydrolysis : The sulfonamide group’s stability under acidic conditions contrasts with its lability in strong bases due to resonance stabilization .
-
Reductive Coupling : Sodium bisulfite mediates nitro-to-nitroso reduction, enabling sulfonamide bond formation .
-
Biological Activity : Structural analogs inhibit P-glycoprotein (P-gp) at nanomolar concentrations, suggesting therapeutic potential .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol with structurally related cyclopentanol derivatives:
Key Comparative Insights
Substituent Effects: Ether vs. Amine Groups: Ether-substituted derivatives (e.g., cyclopropylmethoxy, allyloxy) exhibit lower polarity and higher metabolic stability compared to amino-substituted analogs (e.g., piperazinyl, phenylamino). This makes ether derivatives more suitable for lipophilic drug candidates . Aromatic vs. In contrast, aliphatic substituents (e.g., cyclopropylmethoxy) improve membrane permeability .
Stereochemical Considerations: The (1R,2R) configuration is conserved across many analogs, suggesting its importance in enantioselective interactions. For example, (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol likely exhibits distinct receptor affinity compared to its stereoisomers .
Synthetic Routes: Stereoselective synthesis methods, such as the ring-opening of cyclopentene oxide with borate reagents (), are applicable to multiple derivatives. The choice of nucleophile (e.g., cyclopropylmethanol vs. furan borate) dictates the substituent introduced .
Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., piperazinyl, phenylamino) are explored for CNS disorders due to their ability to cross the blood-brain barrier . Agrochemicals: Ether-substituted compounds (e.g., cyclopropylmethoxy) are leveraged for their stability in outdoor environments .
Research Findings and Data
Physicochemical Properties
- Lipophilicity: Cyclopropylmethoxy and allyloxy derivatives have higher logP values than amino-substituted analogs, correlating with improved bioavailability .
- Thermal Stability: Cyclopentanol derivatives with bulky substituents (e.g., dibutylamino) show higher decomposition temperatures (>200°C), as inferred from similar compounds in .
Spectroscopic Data
- NMR Profiles: (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol displays distinct ¹H-NMR signals (δ 7.33 for furan protons, δ 4.24 for cyclopentanol methine) . Similar splitting patterns are expected for the cyclopropylmethoxy analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
